molecular formula C14H15N3O6S B2687297 ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956742-35-1

ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2687297
CAS No.: 956742-35-1
M. Wt: 353.35
InChI Key: TWAYPNVUQKMRST-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 956742-35-1) is a chemical compound with the molecular formula C14H15N3O6S and a molecular weight of 353.35 g/mol . It is a solid with a predicted density of 1.45±0.1 g/cm³ at 20 °C and a high predicted boiling point of 533.5±60.0 °C at 760 mmHg, indicating good thermal stability for various experimental conditions . This compound belongs to the class of sulfonated pyrazole esters, a group known for its utility in organic synthesis and pharmaceutical research. The 2-nitrophenylsulfonyl (nosyl) group is a versatile protecting group and synthetic intermediate in medicinal chemistry. Researchers value this compound for its potential as a key building block in the development of more complex molecules and for probing biochemical pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-4-23-14(18)13-9(2)15-16(10(13)3)24(21,22)12-8-6-5-7-11(12)17(19)20/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYPNVUQKMRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole class, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

  • Chemical Formula : C11H12N4O4S
  • Molecular Weight : 288.31 g/mol
  • CAS Number : 802372

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
This compound61–8576–9310
Dexamethasone (Standard)76861

These results indicate that the compound shows promising anti-inflammatory potential comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines:

Cell LineIC50 (µM)
HT29 (Colon Cancer)<10
A431 (Skin Cancer)<15

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Case Studies

Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized several pyrazole derivatives and tested their anti-inflammatory effects using the carrageenan-induced rat paw edema model. This compound was among the most effective compounds tested, showing a reduction in edema comparable to ibuprofen .

Antimicrobial Efficacy : Burguete et al. reported on the synthesis of novel pyrazole derivatives and their antimicrobial activities against strains like E. coli and S. aureus. The study highlighted the importance of specific structural features in enhancing antimicrobial activity, with this compound demonstrating promising results .

Scientific Research Applications

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate has shown promise in this regard. For instance, a comparative study indicated that compounds with a p-nitrophenyl moiety connected to a pyrazole scaffold exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. In a series of experiments, derivatives of pyrazoles were evaluated for their antibacterial and antifungal activities. The results demonstrated that certain modifications to the pyrazole structure could enhance its efficacy against various pathogens, suggesting a pathway for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The structural modifications can significantly influence the biological activity of the resulting compounds. For example, variations in the sulfonyl group or the introduction of different substituents on the pyrazole ring can lead to compounds with enhanced pharmacological profiles .

Pesticide Development

The compound's potential as an agricultural chemical is noteworthy. It has been identified as a key intermediate in the synthesis of fungicides and herbicides. The presence of the pyrazole ring contributes to its effectiveness as a pesticide, providing a mechanism for inhibiting specific biological pathways in target organisms .

Case Study 1: Pyrazole-Based Fungicides

In one study, this compound was tested as part of a new class of fungicides. The results indicated that it effectively inhibited fungal growth in vitro and demonstrated low toxicity to non-target organisms, making it a candidate for further development .

Case Study 2: Herbicide Efficacy

Another investigation assessed the herbicidal activity of this compound against common agricultural weeds. The findings revealed that formulations containing this compound provided significant weed control while minimizing environmental impact compared to conventional herbicides .

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeEfficacyReference
Ethyl 3,5-dimethyl-1-(p-nitrophenyl)-1H-pyrazole-4-carboxylateAnti-inflammatorySuperior to diclofenac sodium
This compoundAntimicrobialEffective against multiple pathogens
Ethyl 3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazoleHerbicidalSignificant weed control

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues from

describes pyrazole derivatives with variations in aryl substituents and fused heterocyclic systems. Key examples include:

Compound ID Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Applications/Notes
15a 4-Fluorophenyl, ethoxymethyleneamino 194–196 ~350 (estimated) Intermediate for triazolopyrimidines
15b 2,4-Dichlorophenyl, ethoxymethyleneamino 226–227 ~400 (estimated) Precursor for fused heterocycles
16a Fused pyrazolo-triazolopyrimidine >340 ~450 (estimated) Potential pharmaceutical agent
Target 2-Nitrophenylsulfonyl, 3,5-dimethyl, ethyl ester Not reported 367.4 Likely intermediate in synthesis

Key Observations:

  • The 2-nitrobenzenesulfonyl group in the target compound may confer greater stability compared to halogenated aryl groups in 15a/b, as nitro groups resist hydrolysis better than halogens.
  • Melting Points:
    • The target compound’s melting point is unreported, but compounds with fused heterocycles (e.g., 16a ) exhibit significantly higher melting points (>340°C), likely due to increased rigidity and intermolecular interactions .

Sulfonamide Derivatives (–6)

Compounds such as ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 956938-60-6) differ in the sulfonyl substituent:

Property Target Compound CAS 956938-60-6
Sulfonyl Group 2-Nitrophenyl 2-Methyl-5-nitrophenyl
XLogP3 Not reported 2.7
Hydrogen Bond Acceptors 7 7
Commercial Status Active (inferred) Discontinued

Key Observations:

  • The methyl group at the 5-position in CAS 956938-60-6 increases steric hindrance and lipophilicity (XLogP3 = 2.7) compared to the target compound’s unsubstituted nitro group.
  • Discontinuation of CAS 956938-60-6 may reflect challenges in synthesis, stability, or market demand .

Electronic and Reactivity Profiles ()

Conceptual density functional theory (DFT) can predict reactivity differences:

  • Nitro vs. Halogen Substituents: The nitro group’s strong electron-withdrawing nature increases the pyrazole ring’s electrophilicity, making the target compound more reactive toward nucleophilic attack than halogenated analogues (e.g., 15a/b ) .
  • Fukui Function Analysis: The ethyl ester and sulfonyl groups in the target compound may act as electrophilic centers, whereas halogenated derivatives (e.g., 15b ) exhibit nucleophilic regions at chlorine atoms .

Q & A

Q. What are the typical synthetic routes for preparing ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, sulfonylation of pyrazole precursors with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., cesium carbonate in DMSO at 0–21°C) is common . Yields depend on temperature control and stoichiometry; excess sulfonylating agents (2.0 equiv) improve conversion but may increase by-products. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating isomers .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H}-NMR to confirm substituent positions (e.g., methyl groups at C3/C5) and LC-MS for purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic effects, such as dihedral angles between the pyrazole core and sulfonyl/nitrophenyl groups . Refinement with SHELXL accounts for weak hydrogen bonds (C–H⋯O/N) in packing diagrams .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to volatile solvents (DMSO, ethyl acetate). Waste disposal must follow regulations for nitroaromatic by-products .

Q. How can reaction by-products be minimized during sulfonylation?

  • Methodological Answer : Optimize reaction time (16–24 hours) and use slow reagent addition to reduce exothermic side reactions. Monitor progress via TLC or LC-MS. For example, triazenyl intermediates often require dry-load purification on Celite to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole sulfonylation be addressed computationally?

  • Methodological Answer : Apply conceptual density functional theory (DFT) to predict electrophilic/nucleophilic sites. Calculate Fukui functions (ff^-) to identify reactive pyrazole positions (e.g., N1 vs. C4). Solvent effects (DMF, DMSO) can be modeled using polarizable continuum models (PCMs) to refine regioselectivity predictions .

Q. What strategies resolve contradictions between spectral data and crystallographic findings?

  • Methodological Answer : Cross-validate NMR chemical shifts with X-ray torsion angles. For example, if 1H^1 \text{H}-NMR suggests free rotation of the 2-nitrophenyl group but crystallography shows a fixed dihedral angle (e.g., 45.6°), consider dynamic effects in solution vs. solid-state packing . Use variable-temperature NMR to probe conformational flexibility.

Q. How can by-products like regioisomers be repurposed for structure-activity studies?

  • Methodological Answer : Isolate isomers via preparative HPLC and screen for biological activity. For example, ethyl 1-(4-bromobenzyl)-3-(triazenyl)-1H-pyrazole-4-carboxylate (41% yield) and its 5-substituted isomer (59% yield) can be tested as kinase inhibitors or antimicrobial agents .

Q. What experimental and computational methods validate electronic effects of the 2-nitrophenyl group?

  • Methodological Answer :
  • Experimental : UV-Vis spectroscopy monitors charge-transfer transitions between the electron-deficient nitro group and pyrazole π-system.
  • Computational : Time-dependent DFT (TD-DFT) calculates excitation energies and compares them with experimental spectra .

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